molecular formula C19H18N2O2 B12909599 4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one CAS No. 61090-47-9

4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one

Cat. No.: B12909599
CAS No.: 61090-47-9
M. Wt: 306.4 g/mol
InChI Key: QZAXVZMWZDWUGQ-UHFFFAOYSA-N
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Description

4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one is a complex organic compound that belongs to the class of furoquinazoline derivatives

Preparation Methods

The synthesis of 4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one undergoes various chemical reactions, including:

Scientific Research Applications

4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes .

Comparison with Similar Compounds

4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one can be compared with other furoquinazoline derivatives, such as:

These compounds share similar core structures but differ in their functional groups and biological activities, highlighting the uniqueness of this compound in terms of its specific applications and properties.

Properties

CAS No.

61090-47-9

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

1-phenyl-4-propan-2-yl-8,9-dihydrofuro[3,2-f]quinazolin-3-one

InChI

InChI=1S/C19H18N2O2/c1-12(2)21-15-8-9-16-14(10-11-23-16)17(15)18(20-19(21)22)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3

InChI Key

QZAXVZMWZDWUGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C3=C(C=C2)OCC3)C(=NC1=O)C4=CC=CC=C4

Origin of Product

United States

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